REACTION_SMILES
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[CH2:14]([O:15][CH:16]([OH:17])[CH3:18])[CH3:19].[CH3:1][C:2]([CH3:3])([CH3:4])[NH2:5].[CH:20]([N:21]([CH2:22][CH3:23])[CH:24]([CH3:25])[CH3:26])([CH3:27])[CH3:28].[Cl:6][c:7]1[n:8][c:9]([Cl:13])[cH:10][n:11][cH:12]1>>[CH3:1][C:2]([CH3:3])([CH3:4])[NH:5][c:9]1[n:8][c:7]([Cl:6])[cH:12][n:11][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cncc(Cl)n1
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Name
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Type
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product
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Smiles
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CC(C)(C)Nc1cncc(Cl)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |